5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione
Description
5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
5-(butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-5-10-18-11-14-15(21)19-17(23)20(16(14)22)12-6-8-13(9-7-12)24-4-2/h6-9,11,22H,3-5,10H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTGAFGKFLWJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with butylamine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable pyrimidine precursor under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of 5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-oxopyrimidine-2,4-dione.
Reduction: Formation of 5-(Butylaminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a 4-methoxy substituent, used as an intermediate in pharmaceuticals.
Cyclopropyl 4-methoxyphenyl ketone: A compound with a similar aromatic structure, used in organic synthesis.
Uniqueness
5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
